3-({[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}methyl)-1,2-benzoxazole
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Overview
Description
3-({[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]sulfonyl}methyl)-1,2-benzoxazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]sulfonyl}methyl)-1,2-benzoxazole typically involves multiple steps, starting from readily available starting materials The key steps include the formation of the 8-azabicyclo[32Common reagents used in these reactions include various sulfonyl chlorides, pyrazole derivatives, and benzoxazole precursors .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-({[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}methyl)-1,2-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-({[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}methyl)-1,2-benzoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-({[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}methyl)-1,2-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound shares the pyrazolyl group and exhibits similar biological activities.
(S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone: This compound features the 8-azabicyclo[3.2.1]octane scaffold and is used in the treatment of autoimmune diseases.
Uniqueness
3-({[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}methyl)-1,2-benzoxazole is unique due to its combination of heterocyclic structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and development .
Properties
IUPAC Name |
3-[(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonylmethyl]-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-26(24,12-17-16-4-1-2-5-18(16)25-20-17)22-13-6-7-14(22)11-15(10-13)21-9-3-8-19-21/h1-5,8-9,13-15H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRWPWHLVJHGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CC3=NOC4=CC=CC=C43)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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